molecular formula C19H23N3O4S B2433329 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034449-47-1

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2433329
CAS RN: 2034449-47-1
M. Wt: 389.47
InChI Key: VTFSVMLTTIJDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of heterocyclic compounds, including those structurally similar to 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone, has been explored for their potential antiviral activities. For instance, Attaby et al. (2006) synthesized a series of heterocyclic compounds and evaluated their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity. Their work highlights the potential of these compounds in antiviral research (Attaby et al., 2006).

Antimicrobial Applications

Research has also been conducted on the antimicrobial properties of compounds with similar chemical structures. Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems, incorporating phenylsulfonyl moieties, and found that several derivatives showed antimicrobial activity exceeding that of reference drugs. This suggests the potential of these compounds in developing new antimicrobial agents (Alsaedi et al., 2019).

Catalytic and Synthetic Applications

The compound and its derivatives have been implicated in catalysis and synthetic applications as well. For example, Hazra et al. (2015) explored sulfonated Schiff base copper(II) complexes, which may include similar structural motifs, as efficient and selective catalysts in alcohol oxidation. Their findings provide insights into the catalytic efficiency of these complexes, potentially applicable in various synthetic pathways (Hazra et al., 2015).

Heterocyclic Compound Synthesis

Another avenue of application is the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. Kano and Yuasa (1983) described the condensation reactions of 3,4-diaminopyridine with α-methylsulfinylacetophenone to obtain pyrido[3,4-b]pyrazines, showcasing the versatility of these reactions in creating complex heterocyclic structures (Kano & Yuasa, 1983).

Kinetic and Mechanistic Studies

The kinetic and mechanistic aspects of synthesizing related compounds have been a focus as well, providing insights into the chemical behaviors and potential applications of these molecules. For instance, Bekerman et al. (1992) conducted comparative kinetic studies on the synthesis of quinoxalinone and pyrido[2,3‐b]pyrazinone derivatives, important for understanding the reaction pathways and optimizing synthetic procedures (Bekerman et al., 1992).

properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14(2)27(24,25)17-5-3-15(4-6-17)11-19(23)22-10-7-16(13-22)26-18-12-20-8-9-21-18/h3-6,8-9,12,14,16H,7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFSVMLTTIJDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

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